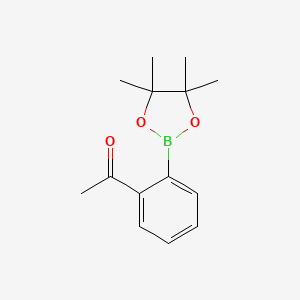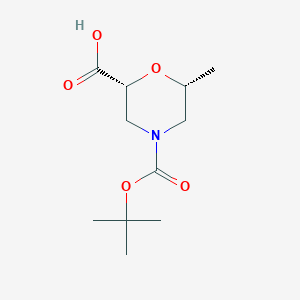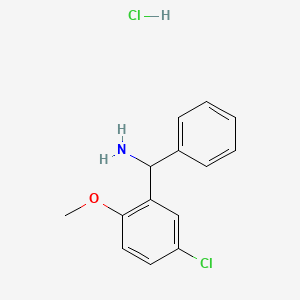
4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a piperidine derivative with a phenylsulfonyl group, a methoxyphenyl group, and a thiomethyl group . Piperidine is a heterocyclic organic compound, while phenylsulfonyl, methoxyphenyl, and thiomethyl are functional groups commonly found in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The piperidine ring would provide a cyclic structure, while the phenylsulfonyl, methoxyphenyl, and thiomethyl groups would add additional complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, solubility, melting point, boiling point, etc., would be influenced by the presence and arrangement of its functional groups .Wissenschaftliche Forschungsanwendungen
Photothermal Conversion
The compound’s unique structure makes it a promising candidate for photothermal conversion. When exposed to light, it can efficiently convert optical energy into heat. Researchers are exploring its use in photothermal therapy for cancer treatment, where localized heating can selectively destroy tumor cells while sparing healthy tissue .
Organic Photovoltaics (OPVs)
Due to its electron-donating properties, this compound has garnered interest in organic photovoltaic devices. By incorporating it into OPV materials, scientists aim to enhance charge transport and improve overall device efficiency. Its absorption properties in the visible spectrum make it suitable for solar cell applications .
Electrochromic Materials
Electrochromic materials change color in response to an applied voltage. This compound’s electron-rich piperidine moiety could contribute to the development of efficient electrochromic devices. Potential applications include smart windows, displays, and privacy glass .
Radical Donor Engineering
Researchers have investigated incorporating this compound into radical donor materials. By varying the number and position of diphenylamine (DPA) units, they explore its impact on intramolecular charge transfer (ICT) interactions and photothermal conversion performance .
Antioxidant Properties
The phenylsulfonyl group in the compound suggests potential antioxidant activity. Scientists are studying its ability to scavenge free radicals and protect cells from oxidative stress. Applications may include nutraceuticals or functional foods .
Molecular Probes and Imaging Agents
Given its unique structure, this compound could serve as a molecular probe or imaging agent. Researchers investigate its binding affinity to specific biological targets, aiming for applications in diagnostic imaging or drug delivery .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S2/c1-23-17-7-9-18(10-8-17)24-15-16-11-13-20(14-12-16)25(21,22)19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRUOHLYHJYLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate](/img/structure/B2697353.png)
![ethyl 3-carbamoyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2697354.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2697356.png)
![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2697357.png)
![Ethyl 2-[[5-[[(4-nitrobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2697359.png)
![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2697361.png)
![[4-(Phenylcarbamoyl)phenyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2697362.png)
![6-(3,4-Dimethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![3,3-dimethyl-1-({9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl}sulfanyl)butan-2-one](/img/structure/B2697364.png)
![1-[4-(methoxycarbonylamino)phenyl]sulfonylpyrrolidine-2-carboxylic Acid](/img/structure/B2697365.png)

![tert-Butyl [(1-isonicotinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2697369.png)

